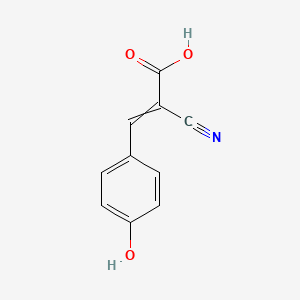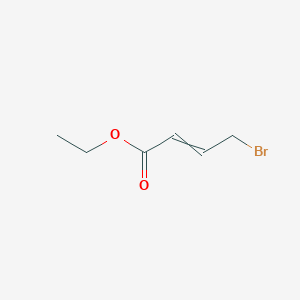![molecular formula C8H9ClN4 B7907232 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7907232.png)
6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties .
准备方法
The synthesis of 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves nucleophilic substitution reactions. One common method involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. This reaction selectively produces the 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The structure of the synthesized compound can be confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, IR spectroscopy, and X-ray analysis .
化学反应分析
6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including nucleophilic substitution. The compound contains two reactive chlorine atoms, one in the 4 position of the pyrimidine ring and another in the chloromethyl group. Common reagents used in these reactions include amines, which can lead to the formation of disubstituted products . The major products formed from these reactions are typically 4,6-disubstituted pyrazolo[3,4-d]pyrimidines .
科学研究应用
6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules with potential biological activities. In biology and medicine, derivatives of this compound have shown promise as anti-inflammatory, antiproliferative, and antifungal agents . Additionally, the compound’s unique structure makes it a valuable target for studying structure-activity relationships and developing new therapeutic agents .
作用机制
The mechanism of action of 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. As a purine analog, it can interfere with various biological processes by mimicking the structure of natural purines. This interference can lead to the inhibition of key enzymes and receptors involved in inflammation, cell proliferation, and fungal growth . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
相似化合物的比较
6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds within the pyrazolo[3,4-d]pyrimidine class. Some of these similar compounds include 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and 1-phenyl-4,6-disubstituted pyrazolo[3,4-d]pyrimidines . What sets this compound apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
6-(chloromethyl)-1,4-dimethylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5-6-4-10-13(2)8(6)12-7(3-9)11-5/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBQAMBUCKAVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=NC(=N1)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
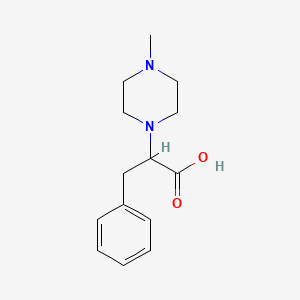
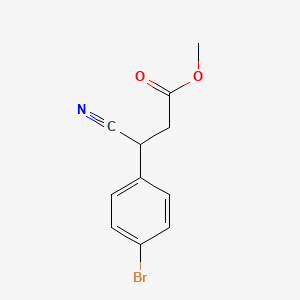
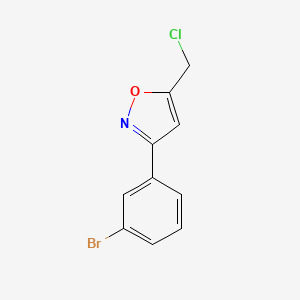
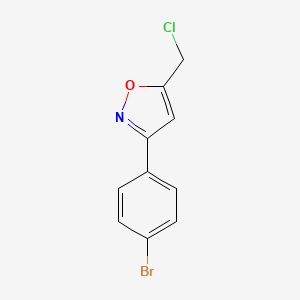
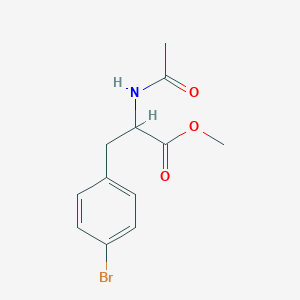
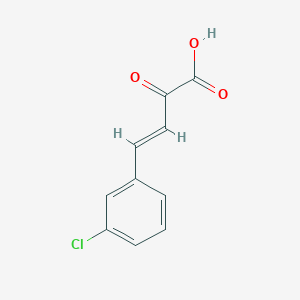
![4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE](/img/structure/B7907204.png)
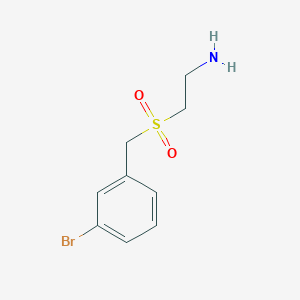
![2-[2-(2-fluorophenyl)-4-oxo-1H-pyrimidin-6-yl]acetic acid](/img/structure/B7907221.png)
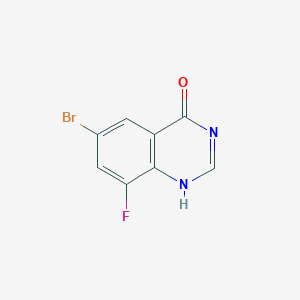
![1-{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanamine](/img/structure/B7907234.png)
![{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanol](/img/structure/B7907239.png)
